1-(4-Nitrophenyl)ethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3,(H2,9,13,14) |
InChI Key |
QKSSRFRRJOEJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Nitrophenyl Ethane 1 Sulfonamide
Established Synthetic Pathways to Sulfonamide Derivatives
The construction of the sulfonamide linkage can be broadly categorized into direct and indirect approaches, with the most traditional method involving the reaction of a pre-formed sulfonyl chloride with an amine.
Indirect Synthesis: The most conventional and widely practiced method for preparing aryl sulfonamides is an indirect, two-step process. This pathway first involves the synthesis of an aryl sulfonyl chloride, which is then subsequently reacted with a primary or secondary amine to form the desired sulfonamide. The preparation of the sulfonyl chloride intermediate is often the main challenge. Common methods for synthesizing aryl sulfonyl chlorides include electrophilic aromatic substitution on an arene using chlorosulfonic acid or the oxidative chlorination of organosulfur compounds like thiols. A significant drawback of these methods is the use of harsh, acidic reagents, which limits their compatibility with sensitive functional groups. An example of this indirect approach is the synthesis of {(4-nitrophenyl)sulfonyl}tryptophan, which is prepared from 4-nitrobenzenesulfonylchloride and L-tryptophan.
Direct Synthesis: In contrast, direct synthetic methods aim to form the S-N bond without the isolation of reactive intermediates like sulfonyl chlorides, often offering a more streamlined and environmentally benign process. These strategies have gained considerable attention and include:
Reductive Coupling: This approach involves the coupling of nitroarenes with sources of sulfur, such as sodium arylsulfinates, using a catalyst. For instance, palladium on carbon (Pd/C) has been used to catalyze the direct reductive sulfonylation of nitroarenes to provide N-aryl sulfonamides in moderate to high yields without requiring an additional reducing agent.
C-H Functionalization: Direct C-H sulfonamidation has emerged as a powerful strategy. This involves the transition-metal-catalyzed reaction of an aromatic C-H bond directly with a sulfonyl azide, releasing nitrogen gas as the sole byproduct. Iridium-based catalysts have been particularly effective in this transformation.
Oxidative S-N Coupling: Thiols and amines, both readily available starting materials, can be coupled directly under oxidative conditions to form sulfonamides. Reagents such as I2O5 can mediate this transformation under metal-free conditions.
Use of SO2 Surrogates: To avoid the challenges of handling gaseous sulfur dioxide, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are used. These can react in one-pot, multi-component reactions with aryldiazonium salts and amines to yield sulfonamides.
The reaction between a sulfonyl chloride and an amine is the quintessential final step in the most common indirect synthesis of sulfonamides. This nucleophilic substitution reaction is generally robust and high-yielding.
The process typically involves combining the sulfonyl chloride with a primary or secondary amine in the presence of a base. The base, which can be an organic amine like pyridine or triethylamine, or an inorganic base, serves to neutralize the hydrochloric acid (HCl) generated during the reaction.
General Reaction Scheme: R-SO₂Cl + R'R''NH + Base → R-SO₂NR'R'' + [Base-H]⁺Cl⁻
The choice of solvent is crucial and can influence reaction rates and yields. Dichloromethane and acetonitrile are common solvents for this transformation. While sulfonyl chlorides are highly reactive, sulfonyl fluorides can also be used, though they are generally less reactive. The relative rate of reaction for sulfonyl chlorides compared to sulfonyl fluorides with nitrogen nucleophiles can be several orders of magnitude faster.
Recent advancements have focused on developing more sustainable protocols. For example, the use of deep eutectic solvents (DESs) like choline chloride/glycerol has been shown to be effective for the synthesis of sulfonamides from sulfonyl chlorides and amines at room temperature, offering an environmentally responsible alternative to traditional volatile organic solvents.
Targeted Synthesis of 1-(4-Nitrophenyl)ethane-1-sulfonamide and Analogs
The specific structure of this compound, featuring a sulfonamide group on the benzylic carbon adjacent to a nitrophenyl ring, lends itself to modern synthetic strategies beyond the classical methods. These include conjugate additions and "click chemistry" type reactions.
The aza-Michael addition, or conjugate addition of an N-nucleophile to an α,β-unsaturated system, provides a direct route to β-amino acid derivatives and related structures. This strategy can be applied to the synthesis of sulfonamides where the sulfonamide nitrogen acts as the nucleophile.
While the Michael addition of sulfonamides to α,β-unsaturated esters has been well-documented, particularly under microwave irradiation to produce protected β-amino acids, the direct application to vinyl arenes is also feasible. For the synthesis of a this compound analog, this would involve the addition of a sulfonamide to a Michael acceptor like (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride. In a related transformation, a three-component reaction involving an amine, a formaldehyde equivalent, and (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride proceeds via a tandem aza-Michael addition/Mannich-type reaction sequence.
The reaction can be catalyzed by a base, which deprotonates the sulfonamide to increase its nucleophilicity. The choice of base and reaction conditions is critical to favor the desired 1,4-addition product over potential side reactions.
Table 1: Effect of Base on Aza-Michael Addition of Sulfonamides
| Entry | Base | Yield (Mono-adduct) | Yield (Di-adduct) | Time (min) |
| 1 | K₂CO₃ | 82% | 16% | 5 |
| 2 | Na₂CO₃ | 71% | 15% | 7 |
| 3 | Cs₂CO₃ | 68% | 19% | 6 |
| 4 | K₃PO₄ | 52% | 11% | 10 |
| Data adapted from a model reaction of p-toluenesulfonamide with ethyl acrylate under microwave irradiation. |
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its reliability, high functional group tolerance, and the stability of the resulting linkage. The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile. This methodology is exceptionally well-suited for the synthesis of sulfonamides by reacting sulfonyl fluorides with primary or secondary amines.
A key advantage of using sulfonyl fluorides over the more traditional sulfonyl chlorides is their greater stability and lower propensity for hydrolysis, while still possessing sufficient reactivity for S-N bond formation, often under mild, base-promoted conditions.
A relevant example is the synthesis of 1,2,4-thiadiazinane 1,1-dioxides from (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride. This process is described as a three-component SuFEx type reaction, where an initial Michael addition of a primary amine to the vinylsulfonyl fluoride is followed by an intramolecular SuFEx-type cyclization. This demonstrates the utility of the SuFEx concept in building complex molecules from precursors closely related to the target compound. The deprotonation of the amine nucleophile is a key factor controlling the reaction pathway, favoring the desired substitution at the sulfonyl group.
The efficiency of sulfonamide synthesis is highly dependent on reaction parameters such as the choice of solvent, base, temperature, and catalyst. Optimization of these conditions is crucial for maximizing yield and minimizing side products.
Solvent Effects: The polarity and nature of the solvent can significantly impact the reaction. In the reaction of sulfonyl chlorides with amines, solvents like acetonitrile, THF, and ethyl acetate have been explored. For instance, in one study, dichloromethane (CH₂Cl₂) was found to be superior to acetonitrile or THF for the reductive amination of sulfonyl chlorides. In the context of sustainable chemistry, deep eutectic solvents (DESs) have been shown to be effective media, where product yields are influenced by the competition between the desired sulfonamide formation and the hydrolysis of the sulfonyl chloride starting material.
Reaction Optimization: A study on the synthesis of 1,2,4-thiadiazinane 1,1-dioxides from (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride and butylamine provides a clear example of reaction optimization. Different bases and temperatures were screened to maximize the yield of the desired cyclized product over the intermediate Michael addition product.
Table 2: Optimization for the Synthesis of a 1,2,4-Thiadiazinane 1,1-Dioxide Analog
| Entry | Solvent | Base (mol%) | Temp. (°C) | Ratio (Cyclized:Michael Adduct) |
| 1 | DCM | DBU (15) | r.t. | 71:29 |
| 2 | DCM | DBU (50) | r.t. | 27:73 |
| 3 | DCM | DABCO (50) | r.t. | 34:66 |
| 4 | DCM | Pyridine (50) | r.t. | 35:65 |
| 5 | DCM | DBU (50) | 0 °C | 40:60 |
| 6 | DCM | DBU (50) | reflux | 20:80 |
| Data adapted from Khumalo et al. showing the influence of base and temperature on the reaction outcome. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DCM = Dichloromethane, r.t. = room temperature. |
These findings highlight that careful selection of reaction conditions is paramount. For SuFEx-type reactions, controlling the nucleophilicity of the amine, often through the choice of base and solvent, can direct the reaction towards the desired sulfonamide product and away from other potential pathways like aromatic nucleophilic substitution (SNAr).
Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several innovative, eco-friendly methods can be proposed, moving away from traditional routes that often involve hazardous reagents and solvents. tandfonline.com
Solvent-Free and Alternative Solvent Systems: A significant advancement is the move towards solvent-free reaction conditions or the use of sustainable solvents. researchgate.netresearchgate.net Mechanosynthesis, which uses mechanical force (e.g., ball milling) to drive reactions, represents a powerful solvent-free approach. rsc.org This technique can be applied to the key bond-forming steps in sulfonamide synthesis, such as the reaction between a sulfonyl chloride and an amine, thereby minimizing volatile organic compound (VOC) emissions. rsc.org
Another green strategy involves replacing conventional organic solvents with environmentally benign alternatives like water, ethanol, glycerol, or Deep Eutectic Solvents (DES). researchgate.netresearchgate.net For the synthesis of this compound, the final amination step could be performed in these media. For instance, the reaction of 1-(4-nitrophenyl)ethane-1-sulfonyl chloride with ammonia or an amine could be conducted in an aqueous system, simplifying workup procedures which may only require filtration. researchgate.netresearchgate.net
Catalytic Innovations: Modern catalysis offers greener pathways by enabling reactions with higher atom economy and lower energy consumption. A novel method for the direct coupling of alcohols and sulfonamides is catalyzed by a magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe3O4). acs.org This process, which forms the C-N bond, produces only water as a byproduct. acs.org The magnetic nature of the catalyst facilitates its easy separation and recycling, further enhancing the sustainability of the process. acs.org This "domino dehydrogenation-coupling-hydrogenation" mechanism could be adapted for the synthesis of N-substituted derivatives of this compound starting from a suitable alcohol precursor. acs.org
| Green Chemistry Method | Key Features | Potential Application to Target Synthesis |
| Mechanosynthesis | Solvent-free; uses mechanical energy. rsc.org | Tandem oxidation-chlorination of a corresponding disulfide followed by amination in a ball mill. rsc.org |
| Sustainable Solvents | Employs water, EtOH, or Deep Eutectic Solvents (DES). researchgate.net | In situ generation of the sulfonyl chloride from a thiol followed by reaction with an amine in water or DES. researchgate.netresearchgate.net |
| Nano-Catalysis | Uses a recyclable magnetic nano-Ru/Fe3O4 catalyst. acs.org | Domino dehydrogenation-condensation-hydrogenation sequence to couple a sulfonamide with an alcohol. acs.org |
Convergent and Divergent Synthetic Routes
Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a logical convergent approach would involve two main pathways:
Synthesis of the 1-(4-nitrophenyl)ethane backbone: This fragment contains the chiral center. It could be prepared via methods such as asymmetric reduction of 4'-nitroacetophenone.
Preparation of the sulfonamide moiety: This typically involves creating a sulfonyl chloride or an equivalent reactive species.
Divergent Synthesis: Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. A recently developed photocatalytic method exemplifies this approach and could be adapted for sulfonamide synthesis. nih.govacs.org This method uses an acridine photocatalyst to generate an alkyl radical from a readily available carboxylic acid. nih.gov This radical is then trapped by an N-alkoxy sulfinylamine reagent (e.g., t-BuO-NSO) to form a key N-alkoxy sulfinamide intermediate. nih.govacs.org
From this common intermediate, the synthesis can diverge:
Path A (Sulfonamides): Treatment with sodium hydroxide (B78521) can convert the intermediate into the primary sulfonamide. nih.gov
Path B (Sulfonimidamides): Reaction with an amine leads to the corresponding sulfonimidamide. nih.govacs.org
By starting with 2-(4-nitrophenyl)propanoic acid, this divergent route could provide access not only to this compound but also to a range of related sulfur-containing analogues for further study.
| Synthetic Strategy | Description | Application to this compound |
| Convergent | Independent synthesis of key fragments followed by a final coupling step. nih.gov | Fragment 1: 1-(4-nitrophenyl)ethyl amine. Fragment 2: Sulfonylating agent (e.g., SO₂Cl₂). Final step: Coupling of fragments. |
| Divergent | A common intermediate is used to generate a variety of structurally related products. nih.govacs.org | A common N-alkoxy sulfinamide intermediate, derived from 2-(4-nitrophenyl)propanoic acid, could be converted to either the target sulfonamide or other derivatives like sulfonimidamides. nih.gov |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Achieving high levels of selectivity is paramount in modern organic synthesis, ensuring that the correct isomer of the target molecule is produced efficiently.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of sulfonamides, the reaction of a sulfonyl chloride with a primary or secondary amine is a highly chemoselective process. rsc.org If a substrate contained both an amine and a less reactive group (like a hydroxyl or amide), the sulfonylation would occur preferentially at the amine. For late-stage functionalization of complex molecules containing the sulfonamide group, methods have been developed for the selective conversion of a primary sulfonamide into a sulfonyl chloride using reagents like Pyry-BF4, which can tolerate a wide variety of other sensitive functional groups. nih.gov
Regioselectivity: Regioselectivity concerns the control of the position at which a reaction occurs. For this compound, the para position of the nitro group on the phenyl ring is a key regiochemical feature. This is typically established by the choice of starting material, such as 4-nitroacetophenone or 4-nitrostyrene. Subsequent transformations must not disturb this arrangement. If constructing the side chain on the pre-formed nitrobenzene, regioselectivity would be critical. For example, a nickel-catalyzed hydroamination of an unactivated alkene could be directed by a coordinating group on the substrate to ensure the desired connectivity. acs.org
Stereoselectivity: The target molecule contains a stereocenter at the benzylic carbon (C1 of the ethane chain). Controlling the three-dimensional arrangement at this center to produce a single enantiomer is a significant synthetic challenge. Several strategies can be envisioned:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as an amino acid, that already contains the desired stereochemistry.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. A potential route could involve the asymmetric hydrogenation of a corresponding enamine or imine precursor using a chiral transition metal catalyst.
Carbene Organocatalysis: A carbene-catalyzed enantioselective modification of a precursor sulfonamide could be employed. rsc.org These reactions proceed under mild conditions and can exhibit high enantioselectivity, often influenced by non-covalent interactions like cation-π interactions which help control the stereochemical outcome. rsc.org
Structural Elucidation and Conformational Analysis of 1 4 Nitrophenyl Ethane 1 Sulfonamide
X-ray Crystallographic Analysis and Crystal Packing
Single-Crystal X-ray Diffraction:This is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would provide bond lengths, bond angles, and torsional angles for 1-(4-Nitrophenyl)ethane-1-sulfonamide. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding, which are common in sulfonamidesmdpi.com. However, no crystal structure for this specific compound has been deposited in crystallographic databases or published in the literature.
Based on a thorough search of available scientific literature, detailed experimental or computational data specifically for the compound This compound is not publicly available. Critical analyses such as X-ray crystallography, which are necessary to determine the precise three-dimensional structure, are required to provide scientifically accurate information on intermolecular interactions, Hirshfeld surfaces, and conformational dynamics.
The requested topics—intermolecular forces, molecular packing, and torsional dynamics—are highly specific to the unique crystal structure of a particular compound. Without crystallographic data for this compound, a scientifically accurate article meeting the specified detailed outline cannot be generated. Information from related isomers, such as 2-(4-nitrophenyl)ethane-1-sulfonamide, or other nitrophenyl-containing sulfonamides cannot be substituted, as their structural and electronic differences would lead to significant inaccuracies regarding the specific molecular arrangements and interactions of the requested compound.
Therefore, it is not possible to provide the requested article while adhering to the strict requirements for scientific accuracy and focus solely on this compound.
Computational Chemistry and Theoretical Investigations of 1 4 Nitrophenyl Ethane 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict various properties of sulfonamide derivatives. Such studies typically involve defining a level of theory and a basis set, for example, B3LYP/6-311++G(d,p), to solve the Schrödinger equation approximately.
Geometry Optimization and Energetic Landscapes
A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 1-(4-Nitrophenyl)ethane-1-sulfonamide, this would involve calculating key bond lengths (e.g., S-N, S-O, C-N) and bond angles to describe its structure. The resulting optimized geometry is crucial for all subsequent calculations. Energetic landscapes can be explored to identify different conformers and the energy barriers between them, providing insight into the molecule's flexibility.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and polarizability. A smaller gap generally suggests higher reactivity. For a nitrophenyl-containing sulfonamide, the HOMO is often located on the sulfonamide and phenyl rings, while the electron-withdrawing nitro group typically causes the LUMO to be localized on the nitrophenyl moiety, facilitating charge transfer.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., around oxygen and nitrogen atoms). Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas are neutral or have intermediate potential. An MEP map for this compound would be expected to show significant negative potential around the oxygen atoms of the sulfonyl and nitro groups.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Computational methods are widely used to predict the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics. Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are calculated using DFT. Molecules with large hyperpolarizability values are considered promising NLO materials. The presence of electron-donating groups (like the sulfonamide) and electron-withdrawing groups (like the nitro group) connected by a π-conjugated system often leads to enhanced NLO properties due to efficient intramolecular charge transfer.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. It analyzes the relationship between the electron density and its gradient. The resulting 3D plots show surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis would be useful for understanding how molecules of this compound might interact with each other in a condensed phase.
Solvent Media Effects on Electronic and Reactivity Descriptors
A comprehensive review of available scientific literature indicates a notable absence of specific computational studies on the solvent media effects on the electronic and reactivity descriptors of this compound. While research into the impact of solvents on related molecules, such as other sulfonamides and nitrophenyl compounds, is documented, direct theoretical investigations into how different solvent environments influence the properties of this compound are not present in the reviewed literature.
Theoretical and computational chemistry provide a powerful lens for understanding how the surrounding solvent medium can alter the electronic structure and, consequently, the reactivity of a molecule. Such studies typically employ quantum chemical calculations, like Density Functional Theory (DFT), often in combination with continuum solvation models (e.g., Polarizable Continuum Model - PCM). These methods allow for the calculation of various electronic and reactivity descriptors in different solvents.
Key electronic descriptors that are sensitive to solvent effects include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. Solvents can stabilize or destabilize these orbitals to varying extents, thereby modulating the energy gap.
Dipole Moment: The dipole moment of a molecule can change significantly depending on the polarity of the solvent, which in turn affects its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution of a molecule and is instrumental in predicting sites for electrophilic and nucleophilic attack. The solvent can influence this charge distribution.
Global reactivity descriptors derived from the conceptual DFT framework are also highly dependent on the solvent environment. These include:
Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer.
Electronegativity (χ): Describes the power of an atom or group of atoms to attract electrons.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a compound.
Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to receive electrons.
In a typical computational investigation, these descriptors for this compound would be calculated in the gas phase and in a series of solvents with varying dielectric constants (e.g., a non-polar solvent like Toluene, a polar aprotic solvent like Dimethyl Sulfoxide, and a polar protic solvent like Methanol or Water). The results would then be analyzed to establish trends and understand the nature of solute-solvent interactions.
Although specific data tables for this compound are not available, the general expectation based on studies of similar molecules is that increasing solvent polarity would lead to a stabilization of polar structures. For a molecule containing a nitro group, this could enhance charge separation and influence the energies of the frontier orbitals. However, without dedicated research on this specific compound, any such statements remain speculative.
Future computational studies are required to elucidate the precise influence of solvent media on the electronic and reactivity descriptors of this compound. Such research would provide valuable insights into its chemical behavior in different environments, which is fundamental for predicting its reactivity, stability, and potential applications.
Mechanistic Organic Chemistry Studies of 1 4 Nitrophenyl Ethane 1 Sulfonamide
Reaction Mechanism Elucidation during Synthesis and Transformation
The synthesis of sulfonamides, including 1-(4-nitrophenyl)ethane-1-sulfonamide, typically involves the reaction of a sulfonyl chloride with an amine. In the case of a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, the synthesis was achieved by reacting 4-nitrobenzenesulphonyl chloride with L-tryptophan. nih.govmdpi.com This suggests a nucleophilic substitution reaction where the amine group of the tryptophan attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and elimination of hydrochloric acid. nih.govmdpi.com Spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirms the formation of the sulfonamide, with characteristic signals for the N-H proton and S-N stretching vibrations. nih.gov
Transformations of the this compound moiety can be achieved through various reactions. For instance, the amino group can be further functionalized. In a study involving a similar structure, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, the amino alcohol was subjected to glycosylation, reduction, and substitution reactions to create new derivatives. researchgate.net These transformations highlight the versatility of the core structure in synthesizing a range of compounds with potentially different properties.
Investigation of N-S Bond Cleavage Pathways
The nitrogen-sulfur (N-S) bond in sulfonamides is a key functional group, and its cleavage is a significant reaction pathway. This cleavage can occur through several mechanisms, including hydrolytic, reductive, and fragmentation processes.
Hydrolytic cleavage of the S-N bond is a common degradation pathway for sulfonamide drugs, often proceeding via nucleophilic substitution at the sulfur atom. nih.gov This can be influenced by pH, with acidic conditions sometimes favoring cleavage. nih.gov For instance, density functional theory (DFT) calculations on sulfamethoxazole (B1682508) showed that heterolytic S-N bond cleavage requires an energy of 50.25 kcal/mol. rsc.orgresearchgate.net
Reductive cleavage of the N-S bond in secondary sulfonamides offers a method to convert a typically stable functional group into more versatile synthetic intermediates like sulfinates and amines. chemrxiv.org This approach is valuable for the late-stage functionalization of complex molecules.
In mass spectrometry, the fragmentation of sulfonamides often involves the cleavage of the S-N bond. rsc.orgresearchgate.net This process is fundamental to identifying and structuring elucidating these compounds.
Intermolecular vs. Intramolecular Processes in Sulfonamide Chemistry
Sulfonamides can participate in both intermolecular and intramolecular reactions, which are crucial for their chemical behavior and molecular recognition properties.
Intermolecular interactions , such as hydrogen bonding, play a significant role in the supramolecular structure of sulfonamides. nih.govnih.gov The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of dimers or extended networks in the solid state. nih.gov These interactions are vital for understanding their crystal packing and bioavailability. nih.gov
Intramolecular processes can also occur. For example, intramolecular hydrogen bonding can influence the conformation of the molecule. nih.gov In certain sulfonamides, intramolecular hydrogen bonds between a carbonyl oxygen and the sulfonamide hydrogen have been observed, leading to the formation of a six-membered ring. nih.gov Furthermore, intramolecular cross-electrophile coupling reactions of sulfonamides with alkyl chlorides have been developed, allowing for the synthesis of cyclic products. acs.org These reactions can proceed with high diastereoselectivity and represent a novel skeletal rearrangement for sulfonamides. acs.org
| Process Type | Description | Example |
| Intermolecular | Reactions or interactions occurring between two or more molecules. quora.com | Hydrogen bonding between the N-H of one sulfonamide and the S=O of another. nih.gov |
| Intramolecular | Reactions or processes occurring within a single molecule. quora.com | Formation of a six-membered ring via hydrogen bonding between a carbonyl oxygen and the sulfonamide hydrogen. nih.gov |
Catalysis in Reactions Involving this compound (e.g., Manganese-Catalyzed N-Alkylation)
Catalysis plays a vital role in the functionalization of sulfonamides. A notable example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols. This method provides a more environmentally friendly alternative to traditional N-alkylation techniques that often rely on toxic alkylating agents. organic-chemistry.orgcardiff.ac.ukacs.org
In this "borrowing hydrogen" approach, a manganese catalyst facilitates the temporary oxidation of an alcohol to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonylimine intermediate. The catalyst then facilitates the reduction of this intermediate to the N-alkylated sulfonamide, with water as the only byproduct. organic-chemistry.org Studies have shown that a well-defined and bench-stable Mn(I) PNP pincer precatalyst is effective for this transformation, allowing for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. organic-chemistry.orgcardiff.ac.ukacs.org Another efficient system utilizes manganese dioxide under air and solvent-free conditions. nih.govorganic-chemistry.org
The proposed catalytic cycle involves:
Alcohol Dehydrogenation: The manganese complex reversibly dehydrogenates the alcohol to an aldehyde.
Condensation: The aldehyde condenses with the sulfonamide to form an N-sulfonylimine.
Reduction: The manganese hydride species, formed in the first step, reduces the imine to the final N-alkylated product. organic-chemistry.org
| Catalyst System | Conditions | Substrate Scope | Average Yield |
| Mn(I) PNP pincer precatalyst | K2CO3 in xylenes, 150°C, 24 hours | Aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols | 85% |
| Manganese dioxide (MnO2) | Solvent-free, under air | Various sulfonamides and amines with alcohols | Up to 96% |
Degradation Mechanisms of Sulfonamide Moieties (e.g., Fenton Process)
The degradation of sulfonamides in the environment is a critical area of study due to their widespread use. The Fenton process, an advanced oxidation process, is an effective method for degrading these compounds. nih.govresearchgate.net This process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic pollutants.
Studies on the degradation of sulfathiazole, a sulfonamide antibiotic, by the Fenton process have shown that the reaction kinetics are influenced by the initial concentrations of the sulfonamide, Fe(II) ions, and hydrogen peroxide. nih.gov The degradation of sulfanilamide (B372717) has also been effectively achieved using a Fenton-like system with ferric ions and calcium peroxide. researchgate.net
The proposed degradation mechanism involves the attack of hydroxyl radicals on the sulfonamide molecule, leading to various reaction pathways, including:
S-N Bond Cleavage: A common pathway resulting in the formation of sulfanilic acid and the corresponding amine. nih.gov
C-N Bond Cleavage: Another possible cleavage site. nih.gov
Hydroxylation of the Benzene Ring: The addition of hydroxyl groups to the aromatic ring. nih.gov
Aniline (B41778) Oxidation: Oxidation of the aniline moiety. nih.gov
The efficiency of the Fenton process can be enhanced by UV irradiation (photo-Fenton process). nih.gov
Photoinitiated Rearrangements and Sulfonyl Migration Mechanisms
Sulfonamides can undergo photoinitiated reactions, leading to rearrangements and sulfonyl migrations. These reactions often proceed through radical intermediates and provide pathways to novel molecular structures.
A strategy for the late-stage functionalization of sulfonamides involves their conversion to key sulfonyl radical intermediates through a metal-free photocatalytic approach. acs.org These radicals can then be trapped by various alkene fragments, leading to the formation of complex sulfones. acs.org
Smiles-type free radical rearrangements of arenesulfonamides have also been investigated. nih.gov These rearrangements are influenced by the electronic nature of the substituents. For instance, arenesulfonamides typically undergo rearrangement only when the amide nitrogen is substituted with an electron-withdrawing group, such as an alkoxycarbonyl group. nih.gov The reaction is believed to proceed via an ipso-attack of an alkyl radical on the arenesulfonate. nih.gov
Sulfonyl migrations, which can be either intermolecular or intramolecular, have been observed in various reaction types, including nitrogen-carbon, nitrogen-oxygen, and carbon-carbon shifts. researchgate.netrsc.org The mechanisms of these migrations can be elucidated using techniques such as isotopic labeling, crossover experiments, and density functional theory (DFT) calculations. researchgate.netrsc.org
Biological Activity Research: Mechanistic Insights of 1 4 Nitrophenyl Ethane 1 Sulfonamide Analogs
Investigations into Antimicrobial Mechanisms
Analogs of 1-(4-Nitrophenyl)ethane-1-sulfonamide have demonstrated notable antimicrobial properties, attributable to their interference with essential microbial processes. The following sections explore the specific mechanisms through which these compounds exert their antibacterial and antifungal effects.
Interaction with Bacterial Enzymes (e.g., DNA Gyrase)
Sulfonamide derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA unwinding. nih.gov The inhibition of DNA gyrase by certain sulfonamide analogs disrupts these essential functions, ultimately leading to bacterial cell death.
For instance, a novel class of isoquinoline (B145761) sulfonamides has been shown to act as allosteric inhibitors of DNA gyrase. nih.gov Unlike fluoroquinolones that trap the enzyme-DNA cleavage complex, these sulfonamide derivatives inhibit the enzyme's supercoiling and relaxation activities without promoting DNA cleavage. nih.gov Molecular docking studies have further elucidated the interaction between sulfonamide derivatives and the GyrA subunit of DNA gyrase, suggesting a binding affinity that contributes to their antimicrobial activity. researchgate.net
Table 1: Investigated Sulfonamide Analogs and their Interaction with DNA Gyrase
| Compound Class | Specific Analog Example | Target Enzyme | Mechanism of Inhibition | Reference |
| Isoquinoline Sulfonamides | LEI-800 | DNA Gyrase | Allosteric inhibition of supercoiling and relaxation activity | nih.gov |
| 4-chloro-3-nitrobenzene sulfonamides | 3(a-j) series | DNA Gyrase-A | Binding affinity suggested by docking studies | researchgate.net |
Antifungal Activity Studies
The antifungal potential of sulfonamide analogs has been explored against various pathogenic fungi, including Candida species. nih.gov Arylsulfonamide derivatives, for example, have exhibited fungistatic and fungicidal effects. nih.gov The precise mechanisms of their antifungal action are still under investigation, but it is hypothesized that they may interfere with essential fungal enzymes.
One proposed target is carbonic anhydrase, an enzyme involved in fungal growth and metabolism. nih.gov While the presence of a sulfonamide moiety is not solely sufficient for antifungal activity, it is considered a key contributor to the inhibition of fungal β-carbonic anhydrases. nih.gov
Furthermore, other sulfur-containing heterocyclic compounds, such as benzothiazine derivatives, have demonstrated strong antifungal effects against molds, yeasts, and dermatophytes. researchgate.net The structure-activity relationship studies of these analogs help in the design of more potent antifungal agents.
Table 2: Antifungal Activity of Selected Sulfonamide Analogs
| Compound Class | Tested Organisms | Observed Effect | Potential Mechanism | Reference |
| Arylsulfonamides | Candida albicans, C. parapsilosis, C. glabrata | Fungistatic and Fungicidal | Inhibition of β-carbonic anhydrase | nih.gov |
| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | Molds, Yeasts, Dermatophytes | Strong antifungal effect | Not specified | researchgate.net |
Anticancer Activity Research (excluding clinical human trial data)
In addition to their antimicrobial properties, analogs of this compound have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse, targeting fundamental cellular processes involved in cancer cell proliferation and survival.
Microtubule-Targeted Mechanisms
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a prime target for anticancer drugs. nih.govnih.gov Several sulfonamide-based compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
A novel sulfonamide derivative, MPSP-001, was found to inhibit the growth of a broad spectrum of cancer cell lines by disrupting mitotic spindles through the inhibition of microtubule polymerization. nih.gov This compound caused cell cycle arrest at the G2/M phase and induced apoptosis in tumor cells. nih.gov Similarly, certain pyrrole-based compounds have been identified as tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin, leading to M-phase arrest and subsequent apoptosis. mdpi.com These findings highlight the potential of sulfonamide analogs as microtubule-targeting anticancer agents.
Table 3: Microtubule-Targeting Activity of Sulfonamide Analogs
| Compound | Cancer Cell Lines | Mechanism of Action | Consequence | Reference |
| MPSP-001 | HepG2, K562, HeLa, etc. | Inhibition of microtubule polymerization, disruption of mitotic spindles | G2/M phase arrest, Apoptosis | nih.gov |
| Pyrrole-based compounds (EAPCs) | Breast and lung cancer cell lines | Inhibition of tubulin polymerization via colchicine-binding site | M-phase arrest, Apoptosis | mdpi.com |
Cell Wall Biosynthesis Inhibition in Pathogens
While primarily a mechanism of antimicrobial action, the inhibition of cell wall biosynthesis is a critical area of research. In bacteria, the cell wall provides structural integrity and protection. nih.gov Some studies have suggested that sulfonamides, in addition to their well-known role as folate synthesis inhibitors, may also contribute to defective cell wall synthesis. nih.gov This hypothesis is supported by findings that sulfonamides can induce morphological changes in bacteria similar to those caused by cell-wall-active antibiotics like penicillin. nih.gov Furthermore, bacteria with defective cell walls have shown increased resistance to sulfonamides. nih.gov This suggests a secondary mechanism of action for this class of compounds that could be exploited in their analogs.
Apoptosis Induction Pathways (e.g., Caspase-Dependent/Independent)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Analogs of this compound have been shown to trigger apoptotic pathways in cancer cells.
For example, the induction of apoptosis by the novel sulfonamide MPSP-001 was observed in conjunction with its microtubule-disrupting activity. nih.gov Other related compounds, such as 1,4-benzothiazine analogs, have been shown to induce apoptosis through a complex series of biochemical events. nih.gov These events include the activation of caspases (caspase-8, -9, and -3), the release of cytochrome c from mitochondria, and the generation of ceramide. nih.gov The activation of these signaling pathways ultimately leads to the execution of the apoptotic program in cancer cells.
Table 4: Apoptosis Induction by Related Analogs
| Compound Class | Key Apoptotic Events | Investigated System | Reference |
| 1,4-Benzothiazine analogs | Caspase-8, -9, and -3 activation, Cytochrome c release, Ceramide generation | Mouse thymocytes | nih.gov |
| Ceramide analogs | Activation of proapoptotic molecules (caspases), Cytochrome c release | Human metastatic colon cancer cells | nih.gov |
Antitrypanosomal Agent Investigations
The investigation into novel therapeutic agents to combat trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, is a critical area of medicinal chemistry. While direct studies on the antitrypanosomal activity of this compound are not extensively documented in available literature, research on analogous structures provides valuable insights. The presence of an electron-withdrawing nitro group on the phenyl ring is a feature of interest in drug design.
Studies on other classes of compounds, such as tryptanthrins, have demonstrated that the introduction of electron-withdrawing groups, including nitro or halogen moieties, at specific positions can significantly enhance antitrypanosomal activity. nih.govresearchgate.net For instance, 8-nitrotryptanthrin displayed submicromolar efficacy against Trypanosoma brucei. nih.gov This suggests that the nitro-substituted phenyl group in sulfonamide analogs could be a key pharmacophore for potential antiparasitic activity.
Furthermore, screening of various heterocyclic compounds has identified structures that exhibit low micromolar activity against Trypanosoma brucei rhodesiense. nih.gov These findings encourage the exploration of structurally related sulfonamides, including nitrophenyl derivatives, as potential leads for the development of new antitrypanosomal drugs. The overarching principle is that specific substitutions can modulate the electronic and steric properties of a molecule, thereby enhancing its interaction with parasitic targets and increasing its potency. nih.govresearchgate.net
**6.4. Enzyme Inhibition Studies
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.comtandfonline.com The primary mechanism of action involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the active site of the enzyme. tandfonline.comresearchgate.net This interaction displaces a zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate. mdpi.comtandfonline.com The sulfonamide nitrogen and one of the sulfonyl oxygens act as a zinc-binding group, anchoring the inhibitor within the catalytic pocket and blocking substrate access.
The inhibitory potency and isoform selectivity of sulfonamide-based inhibitors are heavily influenced by the substituents on the aromatic ring and the sulfonamide nitrogen. nih.govnih.gov Different CA isoforms (e.g., cytosolic hCA I and II, or transmembrane tumor-associated hCA IX and XII) present subtle variations in their active site architecture. mdpi.comnih.gov Drug design strategies leverage these differences to create isoform-selective inhibitors. For example, attaching bulky side chains to the sulfonamide scaffold can create additional interactions with amino acid residues lining the active site, leading to enhanced affinity and selectivity for a specific isoform. nih.gov
Molecular docking studies have further elucidated these interactions, showing that in addition to the crucial coordination with the Zn²⁺ ion, hydrogen bonds form between the inhibitor and key active site residues such as Gln92, Asn62, and Asn67, further stabilizing the enzyme-inhibitor complex. nih.gov The inhibitory activities of various sulfonamide derivatives span a wide range, from micromolar to nanomolar concentrations, depending on their specific chemical structures. tandfonline.comnih.gov
Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Target Isoform(s) | Reported Inhibition Range |
|---|---|---|
| Novel Sulfonamide Derivatives | hCA I, hCA II | 2.62–210.58 nM |
| Sulfonamides from Indanes/Tetralines | hCA I, hCA II | 46–372 µM |
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication. biorxiv.orgnih.gov It cleaves the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govnih.gov Several studies have investigated sulfonamide-containing compounds as potential inhibitors of this viral protease.
The mechanism of inhibition typically involves the binding of the small molecule inhibitor to the active site of the protease, preventing it from processing its natural substrate. Structure-based drug design and computational screening have been instrumental in identifying potential lead compounds. biorxiv.orgresearchgate.net Molecular docking studies on nitrophenyl-containing sulfonamides have predicted favorable binding within the Mpro active site. nih.gov For example, ({4-nitrophenyl}sulfonyl)tryptophan was shown to form hydrogen bonds with key catalytic residues, such as Gly143 and Cys145, which are crucial for protease function. nih.gov The binding of these inhibitors is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, effectively blocking the enzyme's catalytic machinery and halting viral replication. researchgate.netnih.gov The structural conservation of Mpro across different coronaviruses makes it an attractive target for developing broad-spectrum antiviral agents. biorxiv.org
Table 2: Inhibition of SARS-CoV-2 Main Protease by Sulfonamide Analogs This table is interactive. You can sort and filter the data.
| Compound/Analog | Method | Target | Result (Binding Energy) | Key Interactions |
|---|---|---|---|---|
| ({4-nitrophenyl}sulfonyl)tryptophan | Molecular Docking | COVID-19 Mpro (6LU7) | -6.35 kcal/mol | H-bonds with Gly143, Cys145 |
Receptor Binding Affinity and Molecular Docking Studies
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). rjb.ro This method is widely employed in the study of sulfonamide analogs to understand their interactions with various biological targets, including enzymes and receptors. nih.govresearchgate.netnih.gov The primary goal is to elucidate the structural basis of molecular recognition and to guide the design of more potent and selective compounds.
In these studies, the three-dimensional structures of sulfonamide derivatives are computationally placed into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). rjb.ro Scoring functions are then used to estimate the binding affinity, typically expressed as a docking score or binding energy in kcal/mol. nih.govchemmethod.com A more negative score generally indicates a more favorable binding interaction.
For sulfonamide inhibitors of carbonic anhydrase, docking studies consistently show the sulfonamide group coordinating with the active site zinc ion and forming hydrogen bonds with surrounding amino acid residues like Gln92 and Asn62. nih.gov In the context of viral proteases like the SARS-CoV-2 Mpro, docking simulations have identified crucial hydrogen bonding and hydrophobic interactions between nitrophenyl sulfonamide analogs and residues within the catalytic site. nih.gov These computational models provide a detailed atom-level view of the binding interactions, explaining the structure-activity relationships observed experimentally and offering a rational basis for the optimization of lead compounds. researchgate.netchemmethod.com
Table 3: Molecular Docking Parameters of Nitrophenyl Sulfonamide Analogs with Various Protein Targets This table is interactive. You can sort and filter the data.
| Compound Analog | Protein Target | PDB Code | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease | 6LU7 | -6.35 | Gly143, Cys145 |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | 1AJ0 | -8.1 | Arg63, Ser219 |
Structure Activity Relationship Sar Studies for 1 4 Nitrophenyl Ethane 1 Sulfonamide Derivatives
Influence of Substituent Effects on Biological Activity
The nature and position of substituents on the aromatic ring and sulfonamide moiety of 1-(4-nitrophenyl)ethane-1-sulfonamide derivatives can significantly alter their biological profiles. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating the molecule's interaction with its biological target.
For instance, in a study investigating inhibitors of p21-activated kinase 4 (PAK4), a protein associated with various cancers, the effect of atomic substitution on a hit compound was examined. mdpi.com The study compared compounds with different electron-withdrawing halogen substituents and one with an electron-donating group. The biological activity, measured by the IC50 value, varied significantly with these changes. Specifically, for EWGs, a decrease in the size of the halogen atom and an increase in electronegativity led to a range of biological activity from 5150 nM to inactive. mdpi.com The compound with an EDG was found to be inactive. mdpi.com
These findings underscore the sensitivity of the biological target to the electronic and steric properties of the substituents. The interaction energies, particularly electrostatic and charge transfer energies, between the compound and key residues in the target's hinge region were shown to differ between derivatives with EWGs and EDGs, providing a potential explanation for the observed differences in activity. mdpi.com
Below is a table summarizing the findings from the aforementioned study on PAK4 inhibitors:
| Compound | Substituted Group | Property | IC50 (nM) against PAK4 |
| 1 | Not specified, but used as baseline | EWG | 5150 |
| 2 | Not specified | EWG | 8533 |
| 3 | Not specified | EWG | > 30,000 |
| 4 | Not specified | EDG | > 30,000 |
Data sourced from an in vitro assay to confirm the effect of atomic substitution on biological activity. mdpi.com
This data clearly illustrates that electron-withdrawing groups are preferred for the activity of this particular scaffold against PAK4, and that subtle changes within this group can have a profound impact on potency.
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific orientation of functional groups can dictate how a molecule fits into the binding site of a protein, influencing its affinity and efficacy. For sulfonamide derivatives, the stereocenter at the alpha-carbon to the phenyl ring in this compound means that enantiomers (non-superimposable mirror images) can exhibit different biological activities.
While specific studies on the stereochemical influence of this compound were not found, the principle is well-established for related sulfonamide-containing compounds. The differential interaction of enantiomers with a chiral biological target, such as an enzyme or receptor, can lead to one enantiomer being significantly more active than the other. This is due to the precise three-point attachment required for optimal binding, where only one enantiomer can achieve the correct orientation of its key interacting groups.
Conformational Flexibility and Its Impact on SAR
Reports have shown that conformational effects are essential to the biological activity of sulfonamides. researchgate.net The orientation of the aryl ring relative to the sulfonamide group, defined by specific dihedral angles, can significantly impact target affinity. researchgate.net For example, in the development of factor Xa inhibitors, the sulfonamide conformation was found to markedly influence target affinity. researchgate.net
Computational studies, such as ab initio calculations, combined with structural information from techniques like X-ray crystallography, can elucidate the dominant conformational effects that explain differences in biological activity. researchgate.net Understanding the conformational preferences of these derivatives is therefore a key aspect of their SAR, guiding the design of more rigid analogs that are "pre-organized" for binding, thus enhancing potency.
Development of Pharmacophore Models for Rational Design
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The development of such models for this compound derivatives is a powerful tool for the rational design of new, more potent analogs. nih.gov
These models are typically generated based on the SAR of a series of active compounds. Key features often include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For sulfonamide-based ligands, common pharmacophore features often involve the sulfonamide group itself, which can act as a hydrogen bond donor and acceptor, and the aromatic rings which can engage in hydrophobic and π-stacking interactions. nih.gov
By comparing the pharmacophoric features of different series of sulfonamide-containing compounds, it is possible to identify common patterns required for a specific biological activity. nih.gov For example, reviews of recently developed 5-HT7 receptor ligands have focused on comparing the pharmacophores of long-chain arylpiperazines and sulfonamide-containing compounds to suggest new models for ligand design. nih.gov Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of existing leads to better fit the model's requirements, thereby accelerating the drug discovery process.
Advanced Applications and Future Research Directions
Role as a Chemical Building Block in Complex Molecule Synthesis
The reactivity of the nitro group is a key feature that can be exploited in synthetic strategies. For instance, the reduction of the nitro group to an amine opens up pathways to a wide array of reactions, including diazotization, acylation, and condensation with carbonyl compounds to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems.
| Functional Group | Potential Transformation | Application in Synthesis |
| Nitro (NO₂) | Reduction to Amine (NH₂) | Formation of heterocycles, amides, Schiff bases |
| Sulfonamide (SO₂NH₂) | N-Alkylation/Arylation | Introduction of diverse substituents |
| Aryl Ring | Electrophilic/Nucleophilic Substitution | Modification of the aromatic core |
The synthesis of various heterocyclic compounds can be envisioned using 1-(4-Nitrophenyl)ethane-1-sulfonamide as a starting material. For example, the derived amine could be used to synthesize quinolines, benzodiazepines, or other fused heterocyclic systems that are of significant interest in medicinal chemistry. The sulfonamide group can also be a key pharmacophore in the designed molecules.
Potential in Materials Science Research (e.g., polymer chemistry, optoelectronics)
The incorporation of this compound into polymeric structures could lead to materials with interesting properties for applications in materials science. The rigid nitrophenyl group can enhance the thermal stability and mechanical strength of polymers. Moreover, the polar sulfonamide and nitro groups can improve adhesion and solubility in polar solvents.
In the realm of polymer chemistry, this compound could be bifunctionalized to act as a monomer in polymerization reactions. For example, after reduction of the nitro group, the resulting amino group, along with a functional group introduced elsewhere in the molecule, could be used in step-growth polymerization to produce polyamides or polyimides. The presence of the sulfonamide group within the polymer backbone could impart unique properties such as pH-sensitivity. pH-sensitive polymers containing sulfonamide groups have been shown to exhibit changes in physical properties like swellability and solubility depending on the pH, making them suitable for drug-delivery systems and biosensors. google.com
Furthermore, the nitroaromatic system in this compound suggests potential applications in optoelectronics. Polymers containing nitroaromatic moieties can exhibit nonlinear optical (NLO) properties. While specific data on this compound is not available, related structures with donor-acceptor systems involving nitro groups have been investigated for their NLO activity. The synthesis of polymers with this moiety could lead to new materials for optical devices.
Derivatization for Enhanced or Novel Research Applications
The derivatization of this compound can unlock a wide range of new research applications by modifying its physicochemical and biological properties. The primary sites for derivatization are the sulfonamide nitrogen, the aromatic ring, and the nitro group.
The sulfonamide nitrogen can be alkylated or arylated to introduce a variety of functional groups. This can be achieved by reacting the parent compound with different electrophiles under basic conditions. Such modifications can significantly alter the molecule's solubility, lipophilicity, and biological activity. For instance, the introduction of long alkyl chains could enhance its solubility in nonpolar media, while the addition of polar functional groups could increase its water solubility.
The nitro group can be reduced to an amine, which can then be further functionalized. This amino group can be acylated, sulfonylated, or used in the formation of Schiff bases, leading to a diverse library of new compounds. These derivatives could be screened for a variety of biological activities, as the arylamine and sulfonamide moieties are present in many pharmacologically active compounds.
| Derivatization Site | Reagents/Conditions | Potential New Functionalities |
| Sulfonamide N-H | Alkyl/Aryl halides, Base | Increased lipophilicity, altered biological activity |
| Nitro Group | Reducing agents (e.g., SnCl₂/HCl) | Primary amine for further functionalization |
| Aromatic Ring | Electrophilic substitution | Introduction of halogens, alkyl, or acyl groups |
Emerging Methodologies for Studying Sulfonamide Compounds
The detection and characterization of this compound and its derivatives can benefit from a range of emerging analytical methodologies. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of sulfonamides. mdpi.comnih.gov The use of tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. hpst.cznih.gov
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide accurate mass measurements, which are crucial for the identification of unknown derivatives and metabolites. bingol.edu.tr Techniques like quadrupole linear ion trap mass spectrometry (QqLIT-MS) offer enhanced fragmentation capabilities, aiding in structural elucidation. nih.gov
For on-site and rapid screening, ambient ionization techniques coupled with miniature mass spectrometers are gaining prominence. These methods require minimal to no sample preparation, making them suitable for high-throughput analysis.
| Analytical Technique | Application for this compound |
| HPLC-UV/FLD | Quantification and routine analysis |
| LC-MS/MS | Trace level detection and quantification in complex samples hpst.cznih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and structural confirmation bingol.edu.tr |
| Ambient Ionization MS | Rapid screening with minimal sample preparation |
Prospects for Computational Design of Next-Generation Analogs
Computational chemistry offers powerful tools for the rational design of next-generation analogs of this compound with tailored properties. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govresearchgate.netresearchgate.netnih.gov These studies can provide insights into the molecule's stability, preferred conformations, and potential reaction pathways for its derivatization.
Molecular dynamics (MD) simulations can be used to investigate the interactions of these compounds with biological targets, such as enzymes or receptors. nih.govnih.govpeerj.commdpi.com By simulating the dynamic behavior of the ligand-protein complex, researchers can predict binding affinities and identify key interactions that are crucial for biological activity. This information is invaluable for the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of analogs with their observed biological activity or properties. researchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Through a combination of these computational approaches, it is possible to systematically explore the chemical space around the this compound scaffold and design novel analogs with enhanced performance for specific applications, be it in medicine or materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Nitrophenyl)ethane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with sulfonation of 4-nitrophenylethane using chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate .
- Step 2 : React the intermediate with ammonia or a primary amine in a polar aprotic solvent (e.g., THF) at room temperature. Monitor progress via TLC or HPLC .
- Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to sulfonyl chloride) and use catalysts like DMAP to enhance nucleophilic substitution efficiency .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Confirm the sulfonamide group (-SO₂NH₂) via characteristic peaks at δ 3.1–3.5 ppm (CH₂ adjacent to sulfonyl) and δ 7.8–8.2 ppm (aromatic protons) in H NMR. C NMR should show a sulfonyl carbon at ~110 ppm .
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak [M+H] and fragmentation patterns consistent with the nitro group (-NO₂) and sulfonamide moiety .
Q. What solubility challenges are associated with this compound, and how can they be addressed in experimental design?
- Methodology :
- Solvent Screening : Test DMSO, DMF, or acetonitrile for dissolution, as sulfonamides often require polar solvents. For aqueous solubility, use co-solvents (e.g., 10% PEG-400) .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the ethane chain to improve solubility while retaining bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, inconsistent IC₅₀ values may arise from off-target effects in cell-based assays .
- Data Normalization : Account for variables like compound stability (e.g., nitro group reduction under assay conditions) using LC-MS to quantify degradation products .
Q. What strategies are effective for studying the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (K, k/k) in real time .
- Molecular Dynamics (MD) Simulations : Model the sulfonamide’s binding to active sites (e.g., carbonic anhydrase) to predict steric and electronic interactions .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?
- Methodology :
- Core Modifications : Synthesize analogs with varied substituents on the phenyl ring (e.g., -CF₃, -Cl) or ethane chain (e.g., methyl branching) .
- Bioisosteric Replacement : Replace the nitro group with a cyano (-CN) or sulfone (-SO₂CH₃) group to enhance metabolic stability .
Q. What analytical techniques are critical for detecting and quantifying degradation products during stability studies?
- Methodology :
- HPLC-DAD/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify hydrolyzed or oxidized byproducts .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate long-term stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
